molecular formula C10H14N4O6S3 B1682804 Thiodicarb CAS No. 59669-26-0

Thiodicarb

Cat. No. B1682804
CAS RN: 59669-26-0
M. Wt: 354.5 g/mol
InChI Key: GUFFDERCUGUANO-OXAWKVHCSA-N
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Description

Thiodicarb is a carbamate insecticide used to control flies in animal and poultry houses and dairies . It is metabolized into methomyl in animals and plants, and subsequently degraded into carbon dioxide and acetonitrile .


Synthesis Analysis

Thiodicarb is synthesized from a ligand . The synthesis of dithiocarbamates, which thiodicarb is a part of, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .


Molecular Structure Analysis

The molecular formula of Thiodicarb is C10H18N4O4S3 . Its molecular weight is 354.46 . The structure of Thiodicarb includes a carbamate group .


Chemical Reactions Analysis

Thiodicarb is a non-systemic carbamate insecticide closely related to its first metabolite, methomyl . In the organism, it is rapidly degraded into 2 molecules of methomyl, also a carbamate insecticide .

Scientific Research Applications

  • Toxicological Profile on Male Rats :

    • Thiodicarb has been studied for its toxic effects on male Wistar rats. Results indicated significant systemic organ toxicity, including multi-organ dose-related damage, particularly at high doses (Dias et al., 2013).
  • Resistance in House Flies :

    • Research on the biochemistry and genetics of thiodicarb resistance in the house fly revealed that resistance was primarily due to target site changes, with metabolism potentially contributing as well (Karunaratne & Plapp, 1993).
  • Electrochemical Reduction for Detection :

    • A study developed a method for the electroanalytical determination of thiodicarb using a novel solid amalgam electrode. This method demonstrated potential for routine analysis of thiodicarb in food samples (Lucca et al., 2017).
  • Insecticide Resistance in Helicoverpa armigera :

    • Thiodicarb resistance in a field strain of Helicoverpa armigera was identified, with insensitive acetylcholinesterase as a resistance mechanism. This study highlighted potential tactics for resistance management (Gunning, Moores, & Devonshire, 1996).
  • Biochemical Changes in Rats :

    • Another study investigated the effect of thiodicarb on biochemical parameters in rats, revealing dose-dependent inhibition of acetylcholinesterase without severe impact on other biochemical profiles (Satpal, Jain, & Punia, 2010).
  • Movement and Degradation in Soil :

    • The movement and degradation of thiodicarb and its metabolite methomyl in soil were measured, providing valuable information on its environmental impact. The half-life of thiodicarb in soil varied, indicating rapid degradation under certain conditions (Jones et al., 1989).
  • Biosensor Development for Detection :

    • Development of a biosensor using alfalfa sprout peroxidase for the determination of thiodicarb showcased a novel approach for its detection in agricultural samples (Moccelini et al., 2010).
  • Analytical Method in Livestock Products :

    • A study focused on developing an analytical method for determining thiodicarb and methomyl in livestock products. This method assists in ensuring food safety and monitoring residue limits in animal products (Chang et al., 2021).

Safety And Hazards

Thiodicarb is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is very toxic to aquatic life . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

methyl (1E)-N-[methyl-[methyl-[(E)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3/b11-7+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOTVMNBCQVZKG-MKICQXMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)N(SN(C(=O)O/N=C(/SC)\C)C)C)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S3
Record name THIODICARB
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Molecular Weight

354.5 g/mol
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Physical Description

Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide., Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline]
Record name THIODICARB
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Solubility

In water, 19.1 mg/L at 25 °C, In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C), Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3
Record name Thiodicarb
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Density

1.44 g/cu cm at 20 °C
Record name Thiodicarb
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Vapor Pressure

0.00007 [mmHg], 4.3X10-5 mm Hg at 20 °C
Record name Thiodicarb
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Product Name

Thiodicarb

Color/Form

Colorless crystals, White to light tan crystalline powder (solid), Colorless to light tan crystals

CAS RN

59669-26-0
Record name THIODICARB
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18234
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis(thioimidoacetate)
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Melting Point

172.6 °C
Record name Thiodicarb
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,880
Citations
ED RED - Citeseer
… In summary, thiodicarb poses potential chronic risks to birds and mammals, primarily due to the build-up of the degradate methomyl from multiple applications of thiodicarb at short …
Number of citations: 2 citeseerx.ist.psu.edu
G Hoizey, F Canas, L Binet… - Journal of forensic …, 2008 - Wiley Online Library
… , to our knowledge, with thiodicarb. We report a case of voluntary fatal intoxication with thiodicarb by oral ingestion. Tissue concentrations of thiodicarb and of its main degradation …
Number of citations: 26 onlinelibrary.wiley.com
SC Lo, CH Hwang, MS Kim, SY Ma… - The Korean Journal of …, 2004 - koreascience.kr
… of the insecticide thiodicarb in sweet … of thiodicarb in persimmon. Minimum detectable amount of methomyl oxime, hydrolysate of thiodicarb, was 0.2 ng and detection limit of thiodicarb …
Number of citations: 5 koreascience.kr
RL Jones, TW Hunt, FA Norris, CF Harden - Journal of contaminant …, 1989 - Elsevier
… , and CA) indicated that the sum of thiodicarb and methomyl residues degraded in soil with a half-… studies conducted with thiodicarb did not distinguish between thiodicarb and methomyl …
Number of citations: 22 www.sciencedirect.com
SK Jain, JS Punia - Toxicology international, 2010 - ncbi.nlm.nih.gov
… Thiodicarb did not cause significant change in blood urea … Thiodicarb did not alter significantly the levels of alkaline … The findings of this investigation indicated that thiodicarb did not …
Number of citations: 21 www.ncbi.nlm.nih.gov
S Bisht, R Chauhan, B Kumari, R Singh - Environmental monitoring and …, 2015 - Springer
… The average initial deposits of total thiodicarb (thiodicarb … of thiodicarb reached below the determination level (BDL) of 0.005 mg kg −1 after 15 days. Half-life periods for total thiodicarb …
Number of citations: 5 link.springer.com
YM Choi, GH Kim - The Korean Journal of Pesticide Science, 2004 - koreascience.kr
… effects mechanism of thiodicarb. Thiodicarb was very effective against six lepidopterous young larvae, but less effective to the old larvae and it acted slowly. Thiodicarb inhibited …
Number of citations: 2 koreascience.kr
HL Ammon, RJ Seymour, WM Huffman… - … Section C: Crystal …, 1995 - scripts.iucr.org
Dimethyl N, N'-[thiobis (methyliminocarbonyloxy)] bis-(ethanimidothiolate), CloHI8N4OaS3, is an example of a sulfenylated biscarbamate insecticide. The mol-ecule has an approximate …
Number of citations: 5 scripts.iucr.org
RV Gunning, GD Moores, AL Devonshire - Pesticide Biochemistry and …, 1996 - Elsevier
Thiodicarb resistance was diagnosed in a field strain ofHelicoverpa armigerafrom Tamworth… to thiodicarb. Bioassays after selection in the laboratory indicated that the thiodicarb …
Number of citations: 79 www.sciencedirect.com
M Saber, E Parsaeyan, S Vojoudi, M Bagheri… - Crop Protection, 2013 - Elsevier
The cotton bollworm Helicoverpa armigera (Hubner) is one of the most destructive pest insects in Iran and many other countries. In this study, lethal and sublethal effects of …
Number of citations: 53 www.sciencedirect.com

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